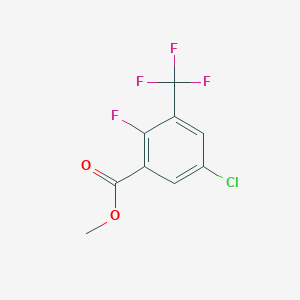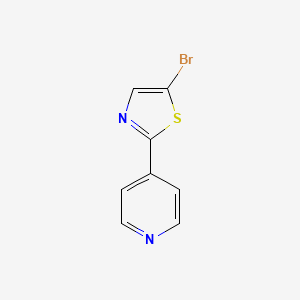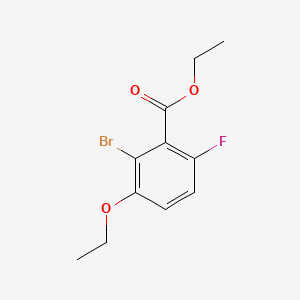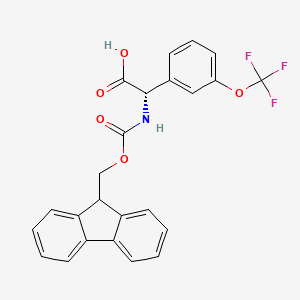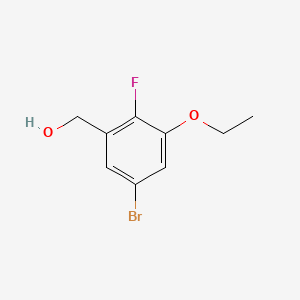
(5-Bromo-3-ethoxy-2-fluorophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-3-ethoxy-2-fluorophenyl)methanol is an organic compound that belongs to the class of aromatic alcohols It is characterized by the presence of bromine, ethoxy, and fluorine substituents on a benzene ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-3-ethoxy-2-fluorophenyl)methanol typically involves the introduction of the bromine, ethoxy, and fluorine groups onto a benzene ring, followed by the addition of a methanol group. One common method involves the following steps:
Bromination: The starting material, 3-ethoxy-2-fluorophenol, is brominated using bromine in the presence of a suitable catalyst to introduce the bromine atom at the 5-position.
Methanol Addition: The brominated intermediate is then treated with methanol in the presence of a base, such as sodium hydroxide, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(5-Bromo-3-ethoxy-2-fluorophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used in substitution reactions.
Major Products
Oxidation: The major products include (5-Bromo-3-ethoxy-2-fluorophenyl)aldehyde and (5-Bromo-3-ethoxy-2-fluorophenyl)carboxylic acid.
Reduction: The major product is (3-Ethoxy-2-fluorophenyl)methanol.
Substitution: The major products depend on the nucleophile used, such as (5-Amino-3-ethoxy-2-fluorophenyl)methanol or (5-Thio-3-ethoxy-2-fluorophenyl)methanol.
Applications De Recherche Scientifique
Chemistry
In chemistry, (5-Bromo-3-ethoxy-2-fluorophenyl)methanol is used as a building block for the synthesis of more complex molecules. Its unique substituents make it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to be used as a probe in studying enzyme mechanisms and receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mécanisme D'action
The mechanism of action of (5-Bromo-3-ethoxy-2-fluorophenyl)methanol involves its interaction with specific molecular targets. The presence of the bromine, ethoxy, and fluorine groups allows it to form strong interactions with enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Bromo-3-ethoxy-2-fluorophenyl)methanol: Similar structure but with the bromine atom at the 6-position.
(5-Bromo-2-ethoxy-3-fluorophenyl)methanol: Similar structure but with the ethoxy and fluorine groups swapped.
Benzo[b]thiophen-2-yl (5-bromo-2-fluorophenyl)methanol: Contains a benzo[b]thiophene ring instead of the ethoxy group.
Uniqueness
(5-Bromo-3-ethoxy-2-fluorophenyl)methanol is unique due to the specific arrangement of its substituents. This arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry. Its unique structure allows for selective interactions with biological targets, which can be exploited in drug development and other scientific research.
Propriétés
Formule moléculaire |
C9H10BrFO2 |
|---|---|
Poids moléculaire |
249.08 g/mol |
Nom IUPAC |
(5-bromo-3-ethoxy-2-fluorophenyl)methanol |
InChI |
InChI=1S/C9H10BrFO2/c1-2-13-8-4-7(10)3-6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 |
Clé InChI |
HDAVXZVGZGFTIL-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1F)CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[(2,6-dimethylphenoxy)methyl]-4-(2-methylphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B14023926.png)
![Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate](/img/structure/B14023933.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methyl-octylamino]benzoyl]amino]pentanedioic acid](/img/structure/B14023938.png)
